molecular formula C14H17N3OS B12859418 N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide

Cat. No.: B12859418
M. Wt: 275.37 g/mol
InChI Key: NDFRRUHHRXRDGG-UHFFFAOYSA-N
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Description

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide is a thiazole-based amide derivative characterized by a 4-methyl-substituted thiazole ring linked via a propionamide chain to a meta-tolylamino (3-methylphenylamino) group. Such methods may imply comparable synthetic routes for the target compound.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

2-(3-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18)

InChI Key

NDFRRUHHRXRDGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C(=O)NC2=NC(=CS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide typically involves the reaction of 4-methylthiazole with m-toluidine and propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, resulting in their death .

Comparison with Similar Compounds

Key Comparisons

Thiazole Core Modifications: The target compound’s 4-methyl thiazole contrasts with 4-oxo-thiazolidin-3-yl in NAT-1/NAT-2 (). Compared to 4-phenyl thiazole derivatives (), the methyl substituent lowers molecular weight and may improve solubility .

Amide Chain Variations :

  • The propionamide chain (three-carbon backbone) in the target compound offers greater flexibility than the nicotinamide (NAT-1/NAT-2) or acetamide () chains. This could influence binding interactions with biological targets .

Aromatic Substituent Effects: The m-tolylamino group provides moderate lipophilicity compared to NAT-1’s polar 4-methoxyphenyl or NAT-2’s bulky, antioxidant di-tert-butyl-hydroxyphenyl. This balance may optimize membrane permeability and target engagement . In , substituents like halogens or nitro groups on the phenyl ring alter electronic properties, suggesting that the methyl group in the target compound may favor hydrophobic interactions without strong electron-withdrawing/donating effects .

Table 2: Inferred Physicochemical Properties
Property This compound NAT-1 Acetamide Derivatives
Molecular Weight ~317 g/mol ~357 g/mol 300–400 g/mol
Solubility Moderate (polar amide + lipophilic aryl) Low (bulky groups) Varied (depends on substituents)
LogP (Lipophilicity) ~2.5 (estimated) ~3.0 1.5–4.0

Research Implications and Limitations

  • Synthetic Feasibility : The target compound’s synthesis may align with ’s methods, though propionamide chain elongation could require adjusted stoichiometry .
  • Biological Relevance: While NAT-1/NAT-2 were evaluated in vivo (), the methyl-thiazole and m-tolylamino groups in the target compound may confer distinct pharmacokinetic profiles, warranting further study.
  • Data Gaps : Direct biological or thermodynamic data for the target compound are absent in the provided evidence, necessitating experimental validation of inferred properties.

Biological Activity

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that illustrate its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between thiazole derivatives and amine compounds. Various methods have been employed to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential to confirm the structure of the synthesized compound.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, a study on various thiazole compounds demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly those resistant to conventional antibiotics . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance antibacterial potency.

CompoundActivity AgainstMIC (µg/mL)
1S. aureus16
2E. faecium32
3C. albicans64

Antiplasmodial Activity

This compound has been evaluated for its antiplasmodial activity against Plasmodium falciparum. Molecular docking studies have identified it as a potential inhibitor of N-myristoyltransferase (NMT), an enzyme critical for the survival of the malaria parasite. In vitro assays have shown IC50 values in the low micromolar range, indicating promising antimalarial properties .

Case Studies

  • Antimalarial Research : A study synthesized a series of sulfonamide-thiazole hybrids, including this compound, which were tested for their ability to inhibit P. falciparum growth. The results indicated that modifications to the thiazole moiety significantly impacted biological activity, with some derivatives achieving nanomolar potency against the parasite .
  • Antioxidant Activity : Another study highlighted the antioxidant properties of thiazole derivatives, suggesting that compounds like this compound could mitigate oxidative stress in cells infected with malaria parasites. This dual action—antimalarial and antioxidant—positions it as a candidate for further development .

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